"Ethanol, 2-(ethylmethylamino)-" properties
"Ethanol, 2-(ethylmethylamino)-" properties
An In-depth Technical Guide to Ethanol, 2-(ethylmethylamino)-
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Ethanol, 2-(ethylmethylamino)- (CAS No. 2893-43-8), a tertiary amino alcohol. The document is structured to deliver in-depth information for researchers, scientists, and professionals in drug development and chemical synthesis. It covers the fundamental chemical and physical properties, discusses plausible synthetic routes, and details its known applications, including its significant designation as a controlled chemical precursor. Furthermore, this guide addresses safety and handling protocols in the absence of a dedicated Safety Data Sheet (SDS) by analyzing structurally related compounds. Finally, it outlines detailed experimental protocols for analytical characterization by Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with predicted spectral data and workflow visualizations. This document is intended to serve as a foundational resource, blending established data with expert scientific insights to ensure a thorough understanding of this compound.
Ethanol, 2-(ethylmethylamino)-, also known as 2-[ethyl(methyl)amino]ethan-1-ol, is a bifunctional organic molecule containing both a tertiary amine and a primary alcohol functional group. This structure imparts properties of both classes of compounds, such as basicity from the amine and hydrogen bonding capability from the alcohol. Its unique combination of functional groups makes it a subject of interest as a research chemical and a precursor in more complex chemical syntheses.[1]
Table 1: Physicochemical Properties of Ethanol, 2-(ethylmethylamino)-
| Property | Value | Source |
|---|---|---|
| CAS Number | 2893-43-8 | [1] |
| Molecular Formula | C₅H₁₃NO | [2] |
| Molecular Weight | 103.17 g/mol | [1] |
| Boiling Point | 141.3 °C at 760 mmHg | [2] |
| Density | 0.89 g/cm³ | [2] |
| Refractive Index | 1.439 | [2] |
| Flash Point | 35.5 °C | [2] |
| Vapor Pressure | 2.4 mmHg at 25 °C | [2] |
| Appearance | Not specified; likely a liquid at STP based on properties. | |
Synthesis and Purification
Proposed Synthetic Pathway: Ethoxylation of N-Ethylmethylamine
The most direct synthetic route is the reaction of N-ethylmethylamine with ethylene oxide. In this reaction, the lone pair of electrons on the nitrogen atom of N-ethylmethylamine acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring. This leads to the opening of the strained three-membered ring and the formation of the desired product after a proton transfer step (typically from a protic solvent or during aqueous workup).
Reaction Scheme: CH₃CH₂NH(CH₃) + (CH₂)₂O → CH₃CH₂N(CH₃)CH₂CH₂OH
This reaction is typically performed under controlled temperature and pressure conditions due to the high reactivity and toxicity of ethylene oxide. The choice of solvent and catalyst (if any) is critical to control the reaction rate and minimize side products, such as the formation of polyethoxylated species where the newly formed hydroxyl group reacts with additional ethylene oxide molecules.
Purification Workflow
Post-synthesis, the crude product would require purification to remove unreacted starting materials, solvent, and any side products. A standard purification workflow would involve distillation.
Causality in Experimental Choice: Fractional distillation is the method of choice due to the likely differences in boiling points between the starting amine, the product, and potential side products. The product's boiling point of 141.3 °C allows for effective separation from lower-boiling starting materials and higher-boiling oligomers.[2] Purity would be assessed at each stage using analytical techniques like Gas Chromatography (GC).
Caption: Proposed workflow for synthesis and purification.
Applications and Regulatory Context
Ethanol, 2-(ethylmethylamino)- is primarily utilized as a research chemical and an analytical reference standard.[1][3] Its bifunctional nature makes it a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research.
Role as a Chemical Weapons Precursor
A critical aspect of this compound is its classification as a Schedule 2 chemical under the Chemical Weapons Convention (CWC).[4] The European Union's export control handbook explicitly lists "2-(Ethylmethylamino)ethanol" with CAS number 2893-43-8 under Schedule 2 B11.[4]
Expert Insight: Schedule 2 chemicals are compounds that are precursors to the chemical weapons agents listed in Schedule 1 but may also have legitimate, small-scale commercial uses.[5] Its structural similarity to nitrogen mustards and other blister agents is the likely reason for this designation. The presence of the N-ethylmethyl group attached to a 2-hydroxyethyl moiety makes it a direct precursor to certain V-series nerve agents. Consequently, its production, use, and trade are strictly monitored and regulated by international bodies like the Organisation for the Prohibition of Chemical Weapons (OPCW). Any professional handling this substance must be aware of and compliant with all relevant national and international regulations.
Toxicology and Safe Handling
A specific, official Safety Data Sheet (SDS) for Ethanol, 2-(ethylmethylamino)- (CAS 2893-43-8) was not identified in the public domain. Therefore, a risk assessment must be conducted based on the chemical's structure and data from closely related analogs, such as 2-Diethylaminoethanol (CAS 100-37-8).
Structural Hazard Analysis:
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Amine Group (Tertiary): Tertiary amines are typically basic and can be corrosive to skin and eyes. They can cause severe irritation and chemical burns upon contact.
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Alcohol Group (Primary): The ethanol moiety contributes to its flammability (Flash Point: 35.5 °C, which indicates it is a flammable liquid).[2]
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Overall Molecule: Amino alcohols like 2-Diethylaminoethanol are known to be corrosive and can cause serious or permanent injury upon contact.[6] Vapors are often heavier than air, and combustion can produce toxic oxides of nitrogen (NOx).[6]
Recommended Safety Protocols:
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Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Grounding and bonding are necessary when transferring large quantities to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids. Keep away from strong oxidizing agents and acids.
Caption: General laboratory safety workflow.
Analytical Characterization Protocols
Accurate characterization is essential to confirm the identity and purity of Ethanol, 2-(ethylmethylamino)-. The following are detailed protocols for standard analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for separating volatile compounds and confirming their molecular weight and fragmentation pattern. This self-validating system confirms purity via the chromatogram and identity via the mass spectrum.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.
-
Instrument Setup:
-
GC Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for analyzing amines.
-
Inlet: Set to 250 °C with a split ratio of 50:1.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230 °C.
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Mass Analyzer: Scan range of m/z 40-400.
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-
Data Interpretation:
-
Chromatogram: A pure sample should exhibit a single major peak. The retention time is characteristic of the compound under the specified conditions.
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Mass Spectrum (Predicted): The molecular ion peak [M]⁺ should be observed at m/z = 103. Key fragmentation patterns for amino alcohols include alpha-cleavage. The most significant fragmentation would be the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in a stable, nitrogen-containing cation. The expected base peak would be at m/z = 88 , corresponding to the [M - CH₃]⁺ fragment, or m/z = 72 , corresponding to the [M - CH₂OH]⁺ fragment.
-
Infrared (IR) Spectroscopy
Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Methodology:
-
Sample Preparation: As the compound is a liquid, acquire the spectrum using a neat sample between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Scan the sample over the mid-IR range (4000-400 cm⁻¹).
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Expected Characteristic Peaks:
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~3400 cm⁻¹ (broad): O-H stretch from the alcohol group. The broadness is due to hydrogen bonding.
-
~2970-2850 cm⁻¹ (strong): C-H stretches from the ethyl and methyl groups.
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~1260-1000 cm⁻¹ (strong): C-N stretch of the tertiary amine and C-O stretch of the primary alcohol. These may overlap.
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~1465 cm⁻¹: C-H bending vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.
Methodology:
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Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR (Predicted Spectrum):
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~3.6 ppm (triplet, 2H): -CH₂- group adjacent to the hydroxyl (-CH₂OH).
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~2.6 ppm (triplet, 2H): -CH₂- group adjacent to the nitrogen (-N-CH₂-).
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~2.5 ppm (quartet, 2H): -CH₂- group of the ethyl moiety (-N-CH₂CH₃).
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~2.3 ppm (singlet, 3H): -CH₃ group on the nitrogen (-N-CH₃).
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~1.1 ppm (triplet, 3H): -CH₃ group of the ethyl moiety (-N-CH₂CH₃).
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Variable (singlet, 1H): -OH proton; its chemical shift is concentration and solvent dependent and may exchange with D₂O.
-
-
¹³C NMR (Predicted Spectrum): The molecule has 5 unique carbon atoms, and thus 5 distinct signals are expected in the ¹³C NMR spectrum.
Caption: Multi-technique analytical characterization workflow.
Conclusion
Ethanol, 2-(ethylmethylamino)- (CAS 2893-43-8) is a specialty chemical with a defined set of physical properties and significant regulatory importance due to its status as a Schedule 2 chemical precursor. While detailed literature on its synthesis and toxicology is sparse, its chemical behavior, reactivity, and safety requirements can be reliably inferred from its structure and comparison with analogous amino alcohols. The analytical protocols outlined in this guide provide a robust framework for its unambiguous identification and purity assessment. It is imperative that any scientist or organization working with this compound adheres to strict safety protocols and complies with all international regulations governing its use and transfer.
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